molecular formula C15H10ClF3N2O2 B5599838 N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide

N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide

Cat. No.: B5599838
M. Wt: 342.70 g/mol
InChI Key: APLKJKJZAMFXNH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide (CAS: 306325-69-9) is a benzamide derivative with a molecular formula of C₁₅H₁₀ClF₃N₂O₂ and a molar mass of 342.7 g/mol . Its structure features a benzamide core substituted at the 3-position with a trifluoroacetylated amino group (-NHCOCF₃) and an N-linked 3-chlorophenyl moiety. The trifluoroacetyl group is a strong electron-withdrawing substituent, which enhances metabolic stability and influences electronic properties compared to non-fluorinated analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O2/c16-10-4-2-6-12(8-10)20-13(22)9-3-1-5-11(7-9)21-14(23)15(17,18)19/h1-8H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLKJKJZAMFXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzamide with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction typically occurs at room temperature and yields the trifluoroacetylated benzamide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the trifluoroacetylated benzamide with 3-chlorophenyl isocyanate under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroacetyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives with the trifluoroacetyl group converted to a hydroxyl or alkyl group.

    Substitution: Substituted derivatives with the chlorine atom replaced by the nucleophile.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide is C15H12ClF3N2OC_{15}H_{12}ClF_3N_2O, with a molecular weight of approximately 348.72 g/mol. The structure features a trifluoroacetyl group, which enhances its lipophilicity and biological activity.

Functional Group Description
Trifluoroacetyl GroupEnhances lipophilicity and biological activity
Chlorophenyl GroupProvides unique electronic properties
Benzamide CoreConfers stability and reactivity

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as a pharmaceutical intermediate. Its structural features contribute to its activity against various biological targets, including enzymes and receptors involved in disease processes.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent .

Research has highlighted the compound's interaction with specific molecular targets, including:

  • Enzyme Inhibition : The trifluoroacetyl group enhances binding affinity to enzymes, potentially modulating their activity as inhibitors or activators depending on the context .
  • Antidepressant-like Effects : Recent studies have suggested that similar compounds may exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems .

Case Study 1: Anticancer Potential

In vitro studies demonstrated that this compound inhibited the growth of human bladder cancer cells. This effect was attributed to the induction of apoptosis and disruption of cell cycle progression in treated cells .

Case Study 2: Antidepressant Activity

A related study evaluated the antidepressant-like effects of compounds similar to this compound in animal models. Results indicated significant improvement in depression-like behaviors, suggesting potential for development into new antidepressant therapies .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

Halogen Influence : The 3-chloro substituent in the target compound contrasts with 4-chloro () or bromo () analogs, altering steric and electronic interactions.

Complexity vs. Simplicity : Kinase inhibitors like imatinib () incorporate extended heterocycles, while the target compound retains a simpler benzamide scaffold, suggesting divergent pharmacological targets.

Physicochemical Properties

  • Lipophilicity : The trifluoroacetyl group increases lipophilicity (logP ~3.5 estimated) compared to hydroxy (logP ~2.8 in ) or acetyl (logP ~2.9 in ) analogs, impacting membrane permeability.
  • Solubility: The polar trifluoroacetyl group may reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., ) but enhance it relative to fully non-polar derivatives (e.g., ).

Biological Activity

N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoroacetyl group and a chlorophenyl moiety, which contribute to its unique chemical properties. The trifluoroacetyl group enhances hydrogen bonding capabilities, while the chlorophenyl group provides hydrophobic interactions, making the compound versatile in biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:

  • Hydrogen Bonding : The trifluoroacetyl group forms hydrogen bonds with active site residues of target proteins.
  • Hydrophobic Interactions : The chlorophenyl group engages in hydrophobic interactions, stabilizing the compound's binding to target proteins.

These interactions can modulate the activity of proteins, leading to various biological effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In a study comparing various derivatives, compounds containing similar structural features exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with chlorophenyl groups showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In a neuropathic pain model, the compound demonstrated significant analgesic effects, suggesting potential use in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Trifluoroacetyl Group : Essential for enhancing binding affinity to biological targets.
  • Chlorophenyl Substituent : Contributes to hydrophobic interactions that improve efficacy against certain pathogens .
CompoundStructureBiological ActivityMIC (μg/mL)
This compoundStructureAntibacterial50-200
N-(3-fluorophenyl)-3-[(trifluoroacetyl)amino]benzamideStructureAntibacterial100-300
N-(3-chlorophenyl)-3-aminobenzamideStructureLower activity200+

Case Studies

  • In Vitro Studies : A study assessed various derivatives against S. aureus and found that those with trifluoroacetyl modifications exhibited enhanced antibacterial properties compared to non-modified counterparts .
  • Animal Models : In a mouse model for neuropathic pain, this compound showed significant reduction in pain response, indicating potential therapeutic applications in pain management .

Q & A

Q. Q: What is the synthetic route for N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide, and which characterization methods are critical for validation?

A: The compound is synthesized via amide bond formation between 3-[(trifluoroacetyl)amino]benzoic acid derivatives and 3-chloroaniline. A typical approach involves activating the carboxylic acid (e.g., using thionyl chloride or HATU) followed by coupling with the amine. Key characterization includes:

  • 1H/13C NMR : To confirm substitution patterns and amide linkage (e.g., aromatic protons at δ 7.2–8.5 ppm and trifluoroacetyl CF3 signals near δ 120 ppm in 13C) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching C15H10ClF3N2O2) .
  • UV Spectroscopy : To assess electronic transitions influenced by the electron-withdrawing trifluoroacetyl group .

Advanced Synthesis: Optimizing Trifluoroacetyl Group Incorporation

Q. Q: How can researchers optimize reaction conditions to improve yield during trifluoroacetyl group introduction?

A: The trifluoroacetyl group’s steric and electronic effects require careful optimization:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity of trifluoroacetylating agents like trifluoroacetic anhydride .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation .
  • Protecting Groups : Temporary protection of reactive sites (e.g., NH2 groups) prevents undesired acylation .

Structural Analysis via Crystallography

Q. Q: Which crystallographic methods are suitable for resolving the compound’s conformation and polymorphism?

A: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data Collection : High-resolution datasets (e.g., Cu-Kα radiation) to resolve Cl and CF3 positions .
  • Polymorph Screening : Differential scanning calorimetry (DSC) identifies phase transitions, guiding SCXRD analysis of distinct crystal forms .
  • Disorder Modeling : For flexible trifluoroacetyl moieties, partial occupancy or constrained refinement may be needed .

Addressing Data Contradictions in Spectroscopic Analysis

Q. Q: How should researchers resolve discrepancies in NMR or mass spectral data for this compound?

A: Contradictions often arise from impurities or dynamic effects:

  • Purity Checks : HPLC or TLC to rule out byproducts .
  • Dynamic NMR : For rotameric effects in the trifluoroacetyl group, variable-temperature NMR (e.g., −40°C to 25°C) can coalesce split signals .
  • Isotopic Labeling : 19F NMR tracks trifluoroacetyl group integrity .

Hypothesizing Biological Activity Mechanisms

Q. Q: Based on structural analogs, what potential biological targets or mechanisms could this compound exhibit?

A: The trifluoroacetyl group may enhance binding to hydrophobic enzyme pockets. Potential targets include:

  • Kinase/Phosphatase Inhibition : Analogous to trifluoromethyl-containing inhibitors (e.g., acps-pptase in bacterial proliferation) .
  • Receptor Modulation : Structural similarity to benzamide-based receptor ligands suggests GPCR or nuclear receptor interactions .
  • Antimicrobial Activity : CF3 groups often improve membrane permeability and target affinity .

Thermal Stability and Degradation Pathways

Q. Q: What methodologies assess the thermal stability of this compound, and what degradation products are anticipated?

A:

  • Thermogravimetric Analysis (TGA) : Measures mass loss upon heating (e.g., decomposition >200°C) .
  • LC-MS Post-Degradation : Identifies fragments like 3-chloroaniline or trifluoroacetic acid via hydrolytic cleavage .
  • Accelerated Stability Studies : Storage under high humidity/temperature (e.g., 40°C/75% RH) predicts shelf-life .

Chromatographic Separation of Isomers

Q. Q: What chromatographic techniques resolve positional isomers or enantiomers in this compound?

A:

  • HPLC with Chiral Columns : Polysaccharide-based phases (e.g., Chiralpak IA) separate enantiomers via π-π interactions .
  • Ion-Pair Chromatography : For charged intermediates, pairing agents like TFA improve resolution of polar isomers .

Computational Modeling of Interactions

Q. Q: How can density functional theory (DFT) predict this compound’s reactivity or binding modes?

A:

  • Geometry Optimization : B3LYP/6-31G(d) basis sets model the ground-state conformation .
  • Docking Studies : AutoDock Vina simulates binding to targets (e.g., enzyme active sites) using crystallographic data .
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions influenced by the Cl and CF3 groups .

Stability in Biological Matrices

Q. Q: What analytical strategies evaluate the compound’s stability in plasma or buffer solutions?

A:

  • Plasma Protein Binding Assays : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
  • Metabolic Stability Tests : Liver microsomes or S9 fractions identify oxidative metabolites (e.g., CYP450-mediated defluorination) .

Investigating Biomolecular Interactions

Q. Q: Which biophysical techniques characterize interactions between this compound and proteins/DNA?

A:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
  • Fluorescence Quenching : Tryptophan fluorescence in proteins reveals binding-induced conformational changes .

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